4-Thiocyanatobenzoic acid
CAS No.: 16671-88-8
Cat. No.: VC21031405
Molecular Formula: C8H5NO2S
Molecular Weight: 179.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16671-88-8 |
|---|---|
| Molecular Formula | C8H5NO2S |
| Molecular Weight | 179.2 g/mol |
| IUPAC Name | 4-thiocyanatobenzoic acid |
| Standard InChI | InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11) |
| Standard InChI Key | ZXHCITRMALCKPV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)SC#N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)SC#N |
Introduction
Chemical Structure and Basic Properties
4-Thiocyanatobenzoic acid is an aromatic compound with the molecular formula C₈H₅NO₂S and a molecular weight of 179.196 g/mol. The compound features a benzoic acid scaffold with a thiocyanato group (-SCN) substituted at the para (4) position relative to the carboxylic acid group . The structural representation can be described using various chemical notations:
Structural Identifiers
The compound can be precisely identified through several standardized chemical identifiers:
-
SMILES Notation: C1=CC(=CC=C1C(=O)O)SC#N
-
InChI: InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11)
The molecular structure consists of a benzene ring with a carboxylic acid group (-COOH) at one position and a thiocyanato group (-SCN) at the para position. The thiocyanato group is comprised of a sulfur atom bonded to the benzene ring and connected to a cyano group (C≡N), resulting in the characteristic -SCN arrangement.
Physical and Analytical Properties
Mass Spectrometry Data
Mass spectrometry analysis of 4-thiocyanatobenzoic acid reveals distinct mass-to-charge ratios (m/z) for various adducts, providing valuable information for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.01138 | 132.3 |
| [M+Na]⁺ | 201.99332 | 143.5 |
| [M+NH₄]⁺ | 197.03792 | 137.2 |
| [M+K]⁺ | 217.96726 | 133.7 |
| [M-H]⁻ | 177.99682 | 126.5 |
| [M+Na-2H]⁻ | 199.97877 | 135.8 |
| [M]⁺ | 179.00355 | 131.7 |
| [M]⁻ | 179.00465 | 131.7 |
Table 1: Mass spectrometry data and collision cross section values for 4-thiocyanatobenzoic acid
The collision cross section (CCS) values represent the effective area for collisions between the compound and buffer gas molecules during ion mobility separations, providing additional identification metrics beyond mass alone.
Chemical Reactivity and Functional Groups
Carboxylic Acid Functionality
The carboxylic acid group (-COOH) at position 1 of the benzene ring contributes acidic properties to the molecule. This functional group can participate in typical carboxylic acid reactions:
-
Salt formation with bases
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to primary alcohols
-
Decarboxylation under specific conditions
Thiocyanato Group Reactivity
The thiocyanato (-SCN) group at the para position presents interesting reactivity patterns. By comparison with related thiocyanato compounds such as 2-nitro-5-thiocyanatobenzoic acid, we can infer that the -SCN group in 4-thiocyanatobenzoic acid likely exhibits nucleophilic transfer capabilities . The thiocyanato group can transfer its cyano moiety to nucleophilic thiolates, such as those found in proteins with accessible cysteine residues.
Comparison with Related Compounds
Several structurally related thiocyanatobenzoic acid derivatives appear in the chemical literature, each with distinct substitution patterns that influence their properties and applications.
Structural Comparison
Table 2: Comparison of 4-thiocyanatobenzoic acid with related compounds
Functional Differences
The placement of the thiocyanato group and the presence of additional functional groups significantly impact the chemical behavior of these compounds. For instance, 2-nitro-5-thiocyanatobenzoic acid has been extensively studied for its ability to convert thiol groups in proteins into S-cyano derivatives . This reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of the thiocyanato functionality.
The physical properties also vary among these compounds:
| Compound | Melting Point | Physical Appearance | Storage Conditions |
|---|---|---|---|
| 2-Nitro-5-thiocyanatobenzoic acid | 156-157°C | Yellow powder | Light sensitive, moisture sensitive, store under inert gas |
Table 3: Physical properties of related thiocyanatobenzoic acid compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume